(6-Amino-3-chloro-2-fluorophenyl)boronic acid
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Overview
Description
(6-Amino-3-chloro-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BClFNO2 and a molecular weight of 189.38 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with a boronic acid functional group. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
(6-Amino-3-chloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules through various coupling reactions.
Biological Research: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Safety and Hazards
Mechanism of Action
Target of Action
(6-Amino-3-chloro-2-fluorophenyl)boronic acid is primarily used as an organic synthesis intermediate . It is involved in the preparation of other organoboron compounds . The compound’s primary targets are the molecules it interacts with during these synthesis processes .
Mode of Action
The mode of action of this compound involves its participation in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boronic acid moiety of the compound interacts with other molecules under specific conditions to form new bonds .
Biochemical Pathways
In the context of Suzuki-Miyaura coupling reactions, this compound affects the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects include the formation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and can distribute throughout the body . They can also undergo metabolism and be excreted from the body . These properties can impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the formation of new organic compounds through Suzuki-Miyaura coupling reactions . These new compounds can have various molecular and cellular effects, depending on their structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-3-chloro-2-fluorophenyl)boronic acid typically involves the reaction of boronic acid derivatives with substituted anilines under controlled conditions . One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-3-chloro-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Common solvents include toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from the reactions of this compound include various substituted phenyl derivatives and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)boronic acid: Similar in structure but lacks the amino and chloro groups.
(2-Fluorophenyl)boronic acid: Similar in structure but lacks the amino and chloro groups.
(3-Chloro-4-fluorophenyl)boronic acid: Similar in structure but lacks the amino group.
Uniqueness
(6-Amino-3-chloro-2-fluorophenyl)boronic acid is unique due to the presence of multiple functional groups (amino, chloro, and fluoro) on the phenyl ring, which provides versatility in chemical reactions and applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
(6-amino-3-chloro-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVBNYAMTHHWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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